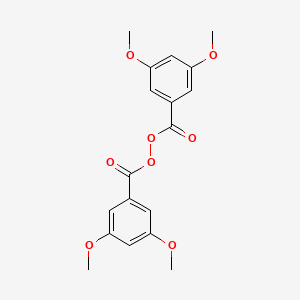
6-(Aminomethyl)pyridin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminomethyl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C6H9N3·HCl It is a derivative of pyridine, a basic heterocyclic organic compound This compound is known for its applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)pyridin-2-amine hydrochloride typically involves the reaction of 2-chloromethylpyridine with ammonia or an amine source. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:
[ \text{2-chloromethylpyridine} + \text{NH}_3 \rightarrow \text{6-(aminomethyl)pyridin-2-amine} ]
The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt:
[ \text{6-(aminomethyl)pyridin-2-amine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Aminomethyl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
6-(Aminomethyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 6-(Aminomethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminomethylpyridine: A closely related compound with similar chemical properties.
2-Picolylamine: Another derivative of pyridine with applications in coordination chemistry.
2-Aminopyridine: Used in the production of various pharmaceuticals and as a precursor in organic synthesis.
Uniqueness
6-(Aminomethyl)pyridin-2-amine hydrochloride is unique due to its specific structure and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C6H10ClN3 |
|---|---|
Poids moléculaire |
159.62 g/mol |
Nom IUPAC |
6-(aminomethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-4-5-2-1-3-6(8)9-5;/h1-3H,4,7H2,(H2,8,9);1H |
Clé InChI |
ZCSZDPYLXOMGCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)N)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



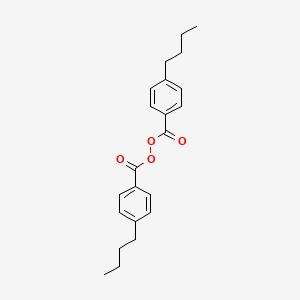
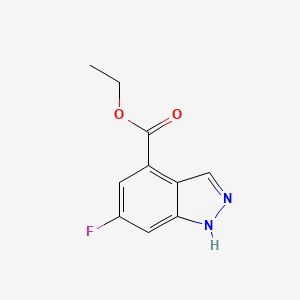
![5-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663232.png)
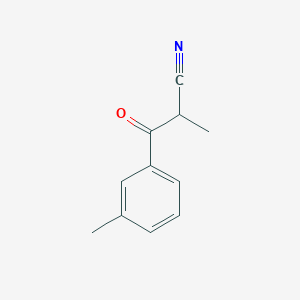

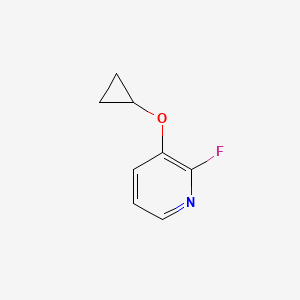




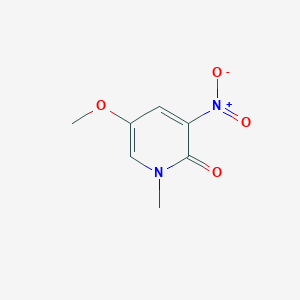
![2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663278.png)
